5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-diketone, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methyl-1-propyl-1H-pyrazole-3-methanol.
Substitution: Depending on the substituents, various derivatives of the original compound.
Scientific Research Applications
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde
- 1-Propyl-1H-pyrazole-3-carbaldehyde
- 1-Ethyl-1H-pyrazole-5-carbaldehyde
Uniqueness
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-1-propylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-7(2)5-8(6-11)9-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ADNWQJHTRYIUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C=O)C |
Origin of Product |
United States |
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